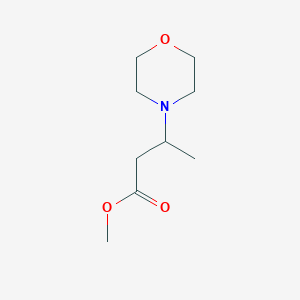![molecular formula C9H7NOS B15053886 3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
3-Aminobenzo[b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with an amino group at the 3-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobenzo[b]thiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the microwave-assisted synthesis, where 2-halobenzonitriles and methyl thioglycolate are reacted in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes in high yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of microwave irradiation can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Aminobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed:
Oxidation: Formation of 3-aminobenzo[b]thiophene-2-carboxylic acid.
Reduction: Formation of 3-aminobenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Aminobenzo[b]thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: It is utilized in the production of organic semiconductors and materials with electronic properties.
Mécanisme D'action
The mechanism of action of 3-Aminobenzo[b]thiophene-2-carbaldehyde in various applications involves its ability to interact with specific molecular targets. For instance, in the development of fluorescent sensors, the compound forms complexes with metal ions through photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms . These interactions result in measurable changes in fluorescence, allowing for the detection and quantification of metal ions.
Comparaison Avec Des Composés Similaires
- Ethyl 3-aminobenzo[b]thiophene-2-carboxylate
- Methyl 3-aminobenzo[b]thiophene-2-carboxylate
- 3-Aminobenzo[b]thiophene-2-carbohydrazide
Comparison: 3-Aminobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, ethyl and methyl esters of 3-aminobenzo[b]thiophene-2-carboxylate primarily undergo reactions involving ester functionalities, while the aldehyde group in this compound provides additional reactivity for oxidation and reduction reactions .
Propriétés
Formule moléculaire |
C9H7NOS |
|---|---|
Poids moléculaire |
177.22 g/mol |
Nom IUPAC |
3-amino-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
Clé InChI |
VDWYVLSWYYCKPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,2r,5s)-Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B15053806.png)
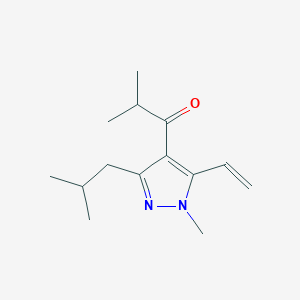
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15053823.png)
![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)


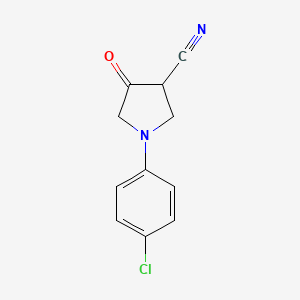
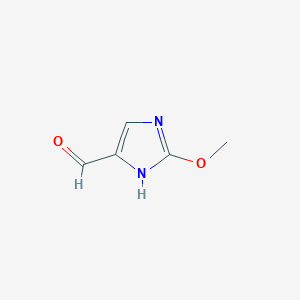
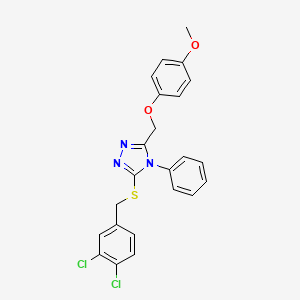
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)

